molecular formula C22H30N2O2 B14180151 (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine CAS No. 854513-44-3

(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine

Cat. No.: B14180151
CAS No.: 854513-44-3
M. Wt: 354.5 g/mol
InChI Key: MVOYULWKDTVYJE-WOJBJXKFSA-N
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Description

(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine: is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its structure consists of a cyclohexane ring substituted with two methoxyphenylmethyl groups at the nitrogen atoms, making it a versatile ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The cyclohexane-1,2-diamine is reacted with 2-methoxybenzyl chloride under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine

    Drug Development: Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those requiring enantiomeric purity.

Industry

    Polymerization: The compound is used in the polymer industry as a catalyst for the production of high-performance polymers.

    Material Science: It finds applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and catalysis, where the compound acts as a chiral ligand, influencing the stereochemistry of the products formed.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N’-Dimethylcyclohexane-1,2-diamine: A similar chiral diamine with applications in asymmetric synthesis and catalysis.

    (1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine used in the synthesis of enantiomerically pure compounds.

    (1R,2R)-1,2-Diaminocyclohexane: A simpler diamine structure used as a building block in organic synthesis.

Uniqueness

    Functional Groups: The presence of methoxyphenyl groups in (1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine provides additional sites for functionalization, enhancing its versatility.

    Chirality: The compound’s chiral centers make it highly valuable in asymmetric synthesis, offering greater selectivity and efficiency compared to non-chiral analogs.

Properties

CAS No.

854513-44-3

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine

InChI

InChI=1S/C22H30N2O2/c1-25-21-13-7-3-9-17(21)15-23-19-11-5-6-12-20(19)24-16-18-10-4-8-14-22(18)26-2/h3-4,7-10,13-14,19-20,23-24H,5-6,11-12,15-16H2,1-2H3/t19-,20-/m1/s1

InChI Key

MVOYULWKDTVYJE-WOJBJXKFSA-N

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2CCCC[C@H]2NCC3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1CNC2CCCCC2NCC3=CC=CC=C3OC

Origin of Product

United States

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